molecular formula C13H11ClO3 B11943216 3-(5-(3-Chlorophenyl)-2-furyl)propanoic acid CAS No. 23589-04-0

3-(5-(3-Chlorophenyl)-2-furyl)propanoic acid

Cat. No.: B11943216
CAS No.: 23589-04-0
M. Wt: 250.68 g/mol
InChI Key: WPZPJQYONIABFT-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)-2-furyl)propanoic acid is an organic compound that features a chlorinated phenyl group and a furan ring connected by a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)propanoic acid typically involves the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then subjected to a series of reactions, including oxidation and esterification, to yield the final product. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)propanoic acid
  • 3-(4-Chlorophenyl)propanoic acid
  • 3-(2-Chlorophenyl)propanoic acid

Uniqueness

3-(5-(3-Chlorophenyl)-2-furyl)propanoic acid is unique due to the presence of both a chlorinated phenyl group and a furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

23589-04-0

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]propanoic acid

InChI

InChI=1S/C13H11ClO3/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-4,6,8H,5,7H2,(H,15,16)

InChI Key

WPZPJQYONIABFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CCC(=O)O

Origin of Product

United States

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